2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine - 100501-59-5

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine

Catalog Number: EVT-392557
CAS Number: 100501-59-5
Molecular Formula: C7H11N3
Molecular Weight: 137.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cleisen-Schmidt Condensation followed by Cyclocondensation: This method involves the synthesis of 3,5-bis(arylidene)-4-piperidone intermediates via Claisen-Schmidt condensation of 4-piperidone with aromatic aldehydes. These intermediates are then reacted with phenylhydrazine hydrochloride in methanol to obtain the desired pyrazolo[4,3-c]pyridine derivatives [, ].
  • Multi-step Synthesis with Functional Group Transformations: This involves building the pyrazolo[4,3-c]pyridine core through a series of reactions, often starting from readily available precursors. This approach offers versatility in introducing substituents at different positions of the heterocyclic system [, , , , ].
Molecular Structure Analysis
  • N-Alkylation: The nitrogen atom in the pyrazole ring can be alkylated to introduce various substituents, influencing the compound's pharmacological properties [].
  • Functional Group Interconversions: Existing functional groups on the pyrazolo[4,3-c]pyridine scaffold can be converted to other functionalities, enabling the synthesis of a diverse range of derivatives. This includes transformations of carbonyl groups, carboxyl groups, and amino groups [, , , ].
Mechanism of Action
  • Enzyme Inhibitors: Pyrazolo[4,3-c]pyridine derivatives have been identified as inhibitors of enzymes such as tyrosinase [], phosphodiesterase 4 [], and cathepsin S [], highlighting their potential in addressing various diseases.
  • Receptor Modulators: Specific pyrazolo[4,3-c]pyridines are known to modulate the activity of receptors like Toll-like receptors (TLRs) [], offering potential therapeutic avenues for autoimmune diseases.
Physical and Chemical Properties Analysis
  • Solubility: The solubility of these compounds in different solvents can vary widely depending on their substituents. For example, the presence of polar groups can enhance water solubility [].
  • Melting Point: The melting point of pyrazolo[4,3-c]pyridines is influenced by factors such as molecular weight, intermolecular interactions, and crystal packing [, ].
Applications
  • Therapeutic Agents:
    • Tyrosinase Inhibitors: These compounds show potential as therapeutic agents for treating hyperpigmentation disorders by inhibiting the tyrosinase enzyme involved in melanin synthesis [].
    • Anti-inflammatory Agents: Derivatives acting as phosphodiesterase 4 inhibitors exhibit anti-inflammatory properties, making them potential candidates for treating asthma and chronic obstructive pulmonary disease [].
    • Immunosuppressants: Cathepsin S inhibitors based on the pyrazolo[4,3-c]pyridine scaffold show promise as immunosuppressive agents for managing autoimmune diseases by interfering with antigen presentation [].
    • Anti-thrombotic Agents: Specific pyrazolo[4,3-c]pyridine derivatives have been investigated as potential anti-thrombotic agents due to their ability to inhibit Factor Xa, a key enzyme in the coagulation cascade [].
  • Corrosion Inhibitors:
    • Some pyrazolo[4,3-c]pyridine derivatives exhibit corrosion inhibition properties on various metals in acidic environments. They function by adsorbing onto the metal surface, forming a protective layer that hinders the corrosion process [, , ].
Future Directions
  • Development of Sustainable Synthetic Methodologies: Exploring eco-friendly synthetic routes, such as using microwave irradiation or ultrasonic techniques [, , ], can contribute to the development of sustainable and efficient methods for preparing pyrazolo[4,3-c]pyridines.

7-Arylidene-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines

Compound Description: This group of compounds was synthesized via heterocyclization of 3,5-diarylidene-piperidin-4-ones with phenylhydrazine hydrochloride []. The synthesis, performed in methanol at 70°C for 4-6 hours, yielded the target 7-Arylidene-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines. X-ray crystallography confirmed the structure of one derivative, 7-(p-methoxybenzyliden)-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-(p-methoxyphenyl)-2H-pyrazolo[4,3-c]pyridine hydrochloride.

Relevance: These compounds share the core pyrazolo[4,3-c]pyridine structure with 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine. The presence of various aryl and alkyl substituents on the core structure differentiates them. []

(E)-5-Benzyl-7-(3-bromobenzylidene)-3-(3-bromophenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine

Compound Description: This compound was synthesized as a potential tyrosinase inhibitor []. The synthesis involved a two-step process: a Cleisen-Schmidt condensation reaction to yield a 3,5-bis(arylidene)-4-piperidone derivative, followed by a cyclocondensation reaction with phenylhydrazine to obtain the final pyrazolopyridine derivative. In vitro studies revealed weak tyrosinase inhibitory activity for this compound, with an IC50 value exceeding 500 µM. []

tert-Butyl 3-amino-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Compound Description: The crystal structure of this compound has been reported, revealing a half-chair conformation for the dihydropiperidine ring within the molecule []. Intermolecular hydrogen bonding patterns in the crystal structure are also described. []

Relevance: This compound shares the core 2H-pyrazolo[4,3-c]pyridine structure with 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine. Key differences include a tert-butyl 3-amino-carboxylate substituent at the 5-position and a saturated bond within the tetrahydropyridine ring in the related compound. []

5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridines

Compound Description: This series of compounds was developed as potent inhibitors of human eosinophil phosphodiesterase []. They represent a structural modification of a previously identified 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine series. The incorporation of a triazolo ring improved the compounds' potency and physical properties, making them suitable for pharmaceutical applications. Further modifications within this series led to the development of Tofimilast (compound 19), a potent and selective PDE4 inhibitor with potential applications in treating inflammatory diseases. []

Relevance: While structurally distinct from 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine, these compounds highlight the broader chemical space and biological activities associated with pyrazolopyridine-based scaffolds. Both the target compound and this series share the pyrazole ring fused to a pyridine ring, indicating their relationship within medicinal chemistry exploration. []

1-(2-Methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine (Compound 13g)

Compound Description: This compound is a lead compound from a series of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines (THPPs) designed to target ESKAPE pathogens []. It demonstrated good activity against ESKAPE pathogens, superior to nitrofurantoin, highlighting the potential of combining a THPP scaffold with a nitrofuran warhead. []

Relevance: This compound shares the core tetrahydropyrazolopyridine (THPP) scaffold with 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine. The presence of specific substituents, such as the 5-nitrofuran and oxazole moieties, differentiates this compound and contributes to its biological activity. []

(S)-N-(4-((5-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide (MHV370)

Compound Description: MHV370 is a potent and selective TLR7/8 antagonist identified through structure-based drug design []. This compound exhibits promising in vivo activity and has entered Phase 2 clinical trials for treating systemic autoimmune diseases, such as Sjögren's syndrome and mixed connective tissue disease. []

Properties

CAS Number

100501-59-5

Product Name

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine

IUPAC Name

2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C7H11N3/c1-10-5-6-4-8-3-2-7(6)9-10/h5,8H,2-4H2,1H3

InChI Key

PXFVJRYQSXKFJX-UHFFFAOYSA-N

SMILES

CN1C=C2CNCCC2=N1

Canonical SMILES

CN1C=C2CNCCC2=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.